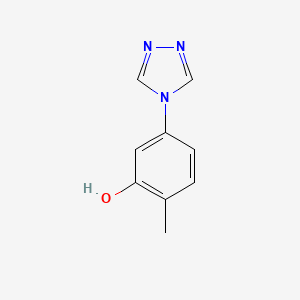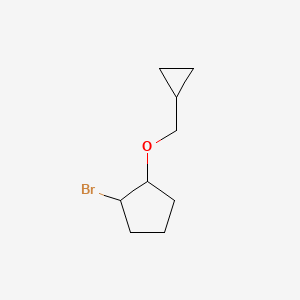![molecular formula C10H17NS B13301088 (Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine is an organic compound that features a thiophene ring and an amine group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: The final step involves the reduction of 2-thiopheneacetaldehyde oxime to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines.
Aplicaciones Científicas De Investigación
(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-ethylamine: Similar in structure but lacks the butan-2-yl group.
Methiopropamine: Structurally related but has different substituents on the thiophene ring.
Uniqueness
(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H17NS |
|---|---|
Peso molecular |
183.32 g/mol |
Nombre IUPAC |
N-(1-thiophen-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-4-8(2)11-9(3)10-6-5-7-12-10/h5-9,11H,4H2,1-3H3 |
Clave InChI |
CXXGKFQAIYFDJC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(C)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


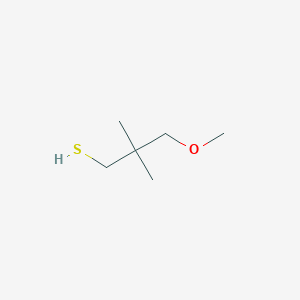
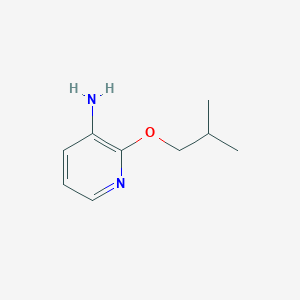


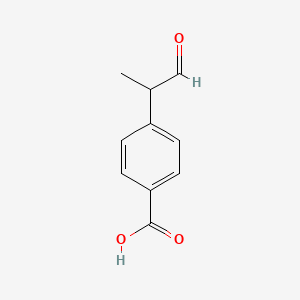
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
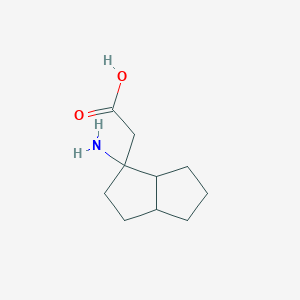
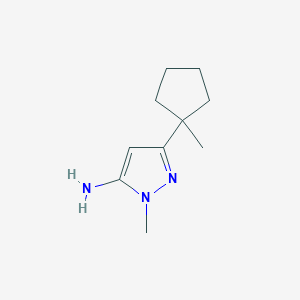
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)
